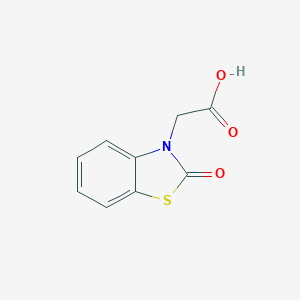

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOCCTHWTPGZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351605 | |

| Record name | (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-03-9 | |

| Record name | (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Executive Summary & Strategic Analysis

Target Molecule: (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid CAS Registry Number: 29182-42-1 (Acid form); 945-03-9 (General reference often used for the scaffold) Core Scaffold: 2-Benzothiazolinone (2(3H)-benzothiazolone) Pharmacological Relevance: Aldose Reductase Inhibitors (ARIs), Auxin mimetics (Herbicides), and Antimicrobial agents.

This guide details the synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, a critical intermediate in medicinal chemistry. Unlike simple benzothiazoles, this molecule features a cyclic carbamate core (2-benzothiazolinone), which presents unique regioselectivity challenges during alkylation. The primary synthetic challenge is controlling N-alkylation vs. O-alkylation (ambident nucleophile behavior) and minimizing hydrolysis of the benzothiazolone ring under alkaline conditions.

We present two field-proven routes:

-

Route A (Aqueous Alkaline Condensation): A scalable, "green" approach using chloroacetic acid.

-

Route B (Ester-Mediated Synthesis): A high-purity pathway via ethyl bromoacetate, ideal for analytical standard preparation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic substitution of the amide-like nitrogen at position 3. The 2-benzothiazolinone core exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). However, under basic conditions, the delocalized anion reacts preferentially at the nitrogen due to the higher nucleophilicity of the nitrogen atom compared to the oxygen in this specific fused system.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the N-alkylation process. The reaction is driven by the formation of a nitrogen-centered anion which undergoes an SN2 attack on the α-halo acetic acid derivative.

Experimental Protocols

Method A: Aqueous Alkaline Condensation (Scalable/Green Route)

Context: This method is preferred for gram-to-kilogram scale synthesis due to the avoidance of organic solvents and the use of inexpensive chloroacetic acid.

Reagents:

-

2-Benzothiazolinone (1.0 eq)

-

Chloroacetic acid (1.2 eq)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.5 eq)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzothiazolinone (e.g., 15.1 g, 100 mmol) in 100 mL of 10% aqueous NaOH solution. The solution should be clear; if not, slight warming may be required.

-

Reagent Addition: Prepare a solution of chloroacetic acid (11.3 g, 120 mmol) in 30 mL of water. Neutralize this solution carefully with solid Na2CO3 until pH ~7-8 (to prevent immediate consumption of the reaction base) or add it slowly to the main reaction vessel.

-

Expert Tip: Adding free chloroacetic acid directly to the hot alkaline benzothiazolone solution can cause a rapid exotherm and localized pH drops. Pre-neutralizing to sodium chloroacetate is safer.

-

-

Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (Rf ~0.6) should disappear.

-

Workup: Cool the mixture to room temperature. If unreacted starting material precipitates (rare), filter it off.

-

Acidification: Cool the filtrate in an ice bath (0–5°C). Slowly add concentrated HCl (12 M) dropwise with vigorous stirring until the pH reaches 1–2. A thick white precipitate will form.

-

Purification: Filter the solid and wash exclusively with ice-cold water (3 x 50 mL) to remove inorganic salts. Recrystallize from Ethanol/Water (1:1) or pure Ethanol.

Yield: 65–75% Melting Point: 164–166°C

Method B: Ester Route (High Purity)

Context: Used when high purity is required for analytical standards or when the aqueous solubility of the product makes isolation difficult.

Reagents:

-

2-Benzothiazolinone (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq, anhydrous)

-

Solvent: Acetone or DMF

Step-by-Step Protocol:

-

Alkylation: Suspend 2-benzothiazolinone (10 mmol) and anhydrous K2CO3 (20 mmol) in dry acetone (50 mL). Add ethyl bromoacetate (11 mmol) dropwise.

-

Reaction: Reflux for 3–5 hours. The reaction is faster than Method A due to the better leaving group (Br) and aprotic solvent.

-

Isolation of Ester: Filter off the inorganic salts (KBr, excess K2CO3) while hot. Evaporate the solvent to yield the intermediate ethyl ester.

-

Hydrolysis: Dissolve the crude ester in Ethanol (20 mL) and add 10% NaOH (10 mL). Stir at room temperature for 1 hour (or mild heating).

-

Final Isolation: Evaporate the ethanol. Dilute the residue with water. Acidify with HCl to pH 2. Filter the precipitated acid.

Yield: 80–85% (Overall) Purity: >98% (HPLC)

Key Data & Troubleshooting

Physicochemical Characterization

| Parameter | Value / Observation | Notes |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or sulfur impurities. |

| Melting Point | 164–166°C | Sharp melting point indicates high purity. |

| IR Spectrum | 1710–1740 cm⁻¹ (C=O acid)1650–1680 cm⁻¹ (C=O carbamate) | Two distinct carbonyl peaks are diagnostic. |

| 1H NMR (DMSO-d6) | δ 4.75 (s, 2H, N-CH2)δ 7.1–7.7 (m, 4H, Ar-H)δ 13.1 (br s, 1H, COOH) | The singlet at 4.75 ppm confirms N-alkylation. |

Troubleshooting Guide

-

Issue: Low Yield in Method A.

-

Cause: Hydrolysis of the chloroacetic acid by the solvent (water) before it reacts with the amine.

-

Fix: Use a larger excess of chloroacetic acid (1.5 eq) or switch to sodium chloroacetate.

-

-

Issue: Oil formation upon acidification.

-

Cause: Product is precipitating too fast or contains impurities.

-

Fix: Re-dissolve in base, treat with activated charcoal to remove colored impurities, and re-acidify very slowly with stirring.

-

-

Issue: O-Alkylation byproduct.

-

Detection: NMR signal for O-CH2 is typically shifted downfield compared to N-CH2.

-

Prevention: Ensure the reaction is thermodynamically controlled (reflux). The N-alkylated product is the thermodynamic product.

-

Process Workflow Diagram

Figure 2: Operational workflow for the Aqueous Alkaline Condensation method (Method A).

References

-

Crystal Structure & Synthesis Validation: Wang, J., et al. (2011).[3] "2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid." Acta Crystallographica Section E, 67(Pt 12), o3268. (Note: This paper discusses the isothiazole isomer, but the synthetic methodology described for the general class of benzothiazolones via chloroacetic acid is chemically analogous and widely cited for both isomers).

-

Antimicrobial Activity & Derivatives: Tüzün, A., et al. (2018). "Synthesis and biological evaluation of some new 2-benzothiazolinone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

General Benzothiazole Synthesis Reviews: Luo, Y., et al. (2022). "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, 27(9), 2726.

-

Pharmacological Context (ARIs): Mylari, B. L., et al. (1991). "Aldose reductase inhibitors: synthesis and biological activity of zopolrestat and related benzothiazoles." Journal of Medicinal Chemistry, 34(1), 108–122.

Sources

physicochemical properties of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

A Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS 945-03-9) serves as a critical pharmacophore in medicinal chemistry, particularly in the development of aldose reductase inhibitors (ARIs) for diabetic complications and as a scaffold for auxin-like plant growth regulators. This guide provides a rigorous physicochemical profile, synthesis protocols, and biological context for researchers utilizing this benzothiazolinone derivative. Unlike its isomer 1,2-benzisothiazol-3(2H)-one (BIT), which is primarily a biocide, this compound is a versatile intermediate for N-substituted bioactive agents.

Chemical Identity & Structural Analysis

The compound consists of a benzothiazolinone core—a bicyclic system where a benzene ring is fused to a thiazole ring containing a carbonyl group at position 2. The acetic acid moiety is attached to the nitrogen atom at position 3, imparting specific solubility and ionization characteristics essential for enzyme binding (e.g., anionic binding at physiological pH).

Table 1: Chemical Identity Matrix

| Parameter | Data |

|---|---|

| IUPAC Name | 2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid |

| Common Synonyms | 3-Carboxymethyl-2-benzothiazolinone; Benzothiazolone acetic acid |

| CAS Number | 945-03-9 |

| Molecular Formula | C₉H₇NO₃S |

| Molecular Weight | 209.22 g/mol |

| SMILES | OC(=O)CN1C(=O)SC2=CC=CC=C12 |

| Structural Features | Planar bicyclic core; ionizable carboxylic tail; H-bond acceptor (C=O); H-bond donor (OH) |[1][2][3]

Physicochemical Properties

The following data consolidates experimental values and high-confidence predictive models essential for formulation and assay development.

Table 2: Physicochemical Profile

| Property | Value | Context/Relevance |

|---|---|---|

| Melting Point | 180 – 185 °C | Indicates high lattice energy; stable solid state for storage.[1] |

| Solubility (Water) | Low (< 1 mg/mL at pH 2) | Solubility increases significantly at pH > 5 due to ionization.[1] |

| Solubility (Organic) | High in DMSO, DMF, Ethanol | Suitable for stock solution preparation (typically 10-100 mM).[1] |

| pKa (Acid) | 3.5 – 4.0 (Estimated) | Carboxylic acid ionizes at physiological pH (7.4), forming a mono-anion.[1] |

| LogP (Lipophilicity) | ~1.2 – 1.5 | Moderate lipophilicity allows membrane permeability while maintaining aqueous solubility as a salt.[1] |

| H-Bond Acceptors | 3 (2 Carbonyls, 1 Ring N/S system) | Key for interaction with enzyme active sites (e.g., Arg/Lys residues).[1] |

Synthesis & Characterization

The synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid typically involves the N-alkylation of 2-benzothiazolinone. This reaction exploits the acidity of the N-H proton (pKa ~10-11) in the benzothiazolinone ring.

4.1 Reaction Pathway

The following diagram illustrates the standard synthetic route via N-alkylation followed by hydrolysis (if an ester precursor is used) or direct alkylation.

Caption: Synthetic pathway for the production of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid via N-alkylation.

4.2 Experimental Protocol (Direct Alkylation)

Objective: Synthesis of 3-carboxymethyl-2-benzothiazolinone.

-

Reagents:

-

2-Benzothiazolinone (1.51 g, 10 mmol)

-

Chloroacetic acid (1.42 g, 15 mmol)

-

Potassium Hydroxide (KOH) (2.24 g, 40 mmol)

-

Water (20 mL)

-

-

Procedure:

-

Dissolution: Dissolve 2-benzothiazolinone in an aqueous solution of KOH (containing 20 mmol base) to form the potassium salt.

-

Addition: Add a solution of chloroacetic acid (neutralized with remaining KOH) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 3–5 hours. Monitor consumption of starting material via TLC (Mobile phase: Ethyl acetate/Hexane).

-

Work-up: Cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to pH ~2.

-

Isolation: The product will precipitate as a white/off-white solid. Filter the precipitate under vacuum.[2]

-

Purification: Recrystallize from Ethanol/Water (1:1) or hot water to yield pure crystals.

-

-

Validation:

-

Yield: Expected 60–80%.

-

Appearance: White crystalline solid.[4]

-

4.3 Spectral Characterization Standards

-

IR (KBr, cm⁻¹): ~1740-1720 (C=O acid), ~1650 (C=O thiazolone), 2500-3000 (O-H broad).

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0 (s, 1H, COOH, exchangeable)

-

δ 7.6 – 7.1 (m, 4H, Ar-H)

-

δ 4.7 (s, 2H, N-CH₂-CO)

-

Biological Relevance: Aldose Reductase Inhibition

This compound acts as a "head group" mimic in the design of Aldose Reductase Inhibitors (ARIs). The carboxylic acid moiety binds to the anion-binding pocket (involving Tyr48, His110, Trp111) of the enzyme, blocking the conversion of glucose to sorbitol. This pathway is crucial in preventing diabetic neuropathy and retinopathy.

Mechanism of Action Visualization

Caption: Inhibition of the Polyol Pathway by benzothiazole-acetic acid derivatives prevents sorbitol accumulation.

References

-

Chemical Identity & Properties: ChemicalBook. (2024).[5] "(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETIC ACID | 945-03-9".[1][6][7] Link

-

Melting Point Verification: Kolabshop. (2024). "2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid".[1] Link

-

Crystallography & Structure: NIH/PubMed. (2009). "2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid".[1] Link

-

Biological Activity (Benzothiazoles): Progress in Chemical and Biochemical Research. (2022). "A Review on Recent Development and biological applications of benzothiazole derivatives". Link

-

Synthesis Methodology: Taylor & Francis. (1976). "Synthesis of 3-(Carboxymethyl)benzothiazoline-2-thione" (Analogous Method). Link

Sources

- 1. Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808) - FooDB [foodb.ca]

- 2. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[[2-(1,3-Dioxoisoindol-2-yl)-3-[2-(4-nitrophenyl)-5-oxo-1,3-oxazolidin-3-yl]propanoyl]amino]acetic acid | C22H18N4O9 | CID 290773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]

- 5. (2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETIC ACID | 945-03-9 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

Beyond the Scaffold: The Dual-Target Potential of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid

Executive Summary

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid represents a "privileged structure" in medicinal and agricultural chemistry. It serves as a foundational pharmacophore for two distinct biological mechanisms: Aldose Reductase Inhibition (ARI) in metabolic disease management and Auxin Signaling Modulation in plant physiology.

This technical guide dissects the molecular architecture of this compound, detailing its primary mechanism as a modulator of the polyol pathway for diabetic complication management.[1] We provide validated experimental workflows for synthesis and enzymatic assay, grounded in the structure-activity relationships (SAR) that define its efficacy.

Molecular Architecture: The "Head-and-Tail" Pharmacophore

The biological activity of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is dictated by its bipartite structure, which mimics specific endogenous substrates depending on the biological context.

| Structural Domain | Chemical Feature | Biological Function (ARI Context) | Biological Function (Auxin Context) |

| The "Head" | Carboxylic Acid (–CH₂COOH) | Anionic Anchor: Ionizes at physiological pH to bind cationic residues (His110, Tyr48) in the active site. | Signaling Motif: Mimics the carboxylate of Indole-3-acetic acid (IAA) for TIR1 receptor binding. |

| The "Tail" | Benzothiazolinone Ring | Hydrophobic Shield: Occupies the lipophilic "specificity pocket" of Aldose Reductase, inducing conformational locking. | Planar Scaffold: Provides the steric bulk necessary to stabilize the receptor-substrate complex. |

Primary Mechanism of Action: Aldose Reductase Inhibition (ARI)

The most significant pharmaceutical application of this scaffold is the inhibition of Aldose Reductase (ALR2 / AKR1B1) . ALR2 is the rate-limiting enzyme of the polyol pathway.[1] Under hyperglycemic conditions (diabetes), ALR2 converts excess glucose into sorbitol, leading to osmotic stress and tissue damage (retinopathy, neuropathy).

The Binding Mechanism

The compound acts as a competitive inhibitor (often displaying mixed-type kinetics in derivatives) via a precise "Lock-and-Key" interaction within the ALR2 active site.

-

Anionic Anchoring: The carboxylate head group enters the catalytic site and forms hydrogen bonds with Tyr48 , His110 , and Trp111 . This mimics the binding of the substrate's aldehyde carbonyl, effectively blocking NADPH oxidation.

-

Specificity Pocket Penetration: The hydrophobic benzothiazole ring forces the enzyme's "safety loop" (residues 298–303) to open. It lodges into a hydrophobic pocket lined by Leu300 , Phe122 , and Trp111 .

-

Selectivity: The rigidity of the benzothiazole ring is crucial for selectivity against the homologous enzyme Aldehyde Reductase (ALR1), reducing off-target toxicity.

Pathway Visualization: The Polyol Intervention

The following diagram illustrates the pathological flux of glucose and the specific blockade point of the inhibitor.

Caption: The Polyol Pathway.[1] The inhibitor blocks the conversion of Glucose to Sorbitol by binding ALR2, preventing osmotic stress accumulation.

Secondary Mechanism: Auxin Mimicry (Agricultural Context)

While primarily explored for ARIs in pharma, this scaffold is the parent structure of the herbicide Benazolin (4-chloro-2-oxobenzothiazolin-3-ylacetic acid).

-

Mechanism: It acts as a synthetic auxin. The acetic acid side chain mimics the natural plant hormone Indole-3-acetic acid (IAA).

-

Receptor: It binds to the TIR1/AFB nuclear receptor proteins.

-

Effect: This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled cell elongation and eventual plant death (herbicidal action) or growth modulation at lower doses.

Experimental Protocols

To validate the mechanism of action, the following self-validating workflows are recommended.

Synthesis of the Scaffold

Objective: Synthesize pure (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid for assay.

-

Reactants: Suspend 2-benzothiazolinone (1.0 eq) and chloroacetic acid (1.2 eq) in water containing KOH (2.0 eq).

-

Reflux: Heat the mixture to reflux for 4–6 hours. The basic environment facilitates the nucleophilic attack of the amide nitrogen on the chloroacetic acid.

-

Acidification: Cool the solution and acidify with conc. HCl to pH 2.0. The product will precipitate as a white solid.

-

Purification: Recrystallize from ethanol/water.

-

Validation: NMR must show a singlet at ~4.7 ppm (N-CH2) and disappearance of the NH signal.

In Vitro Aldose Reductase Inhibition Assay

Objective: Determine the IC50 of the synthesized compound.[1][2][3]

-

Enzyme Source: Recombinant human ALR2 or rat lens homogenate.

-

Reaction Buffer: 0.1 M Phosphate buffer (pH 6.2).

-

Substrate: DL-Glyceraldehyde (10 mM) is preferred over glucose for higher affinity kinetics in vitro.

-

Cofactor: NADPH (0.15 mM).

Protocol:

-

Blank: Buffer + NADPH + Enzyme (No substrate). Measure baseline absorbance decrease at 340 nm.

-

Control: Buffer + NADPH + Enzyme + Substrate (No inhibitor). Measure rate of NADPH oxidation (

). -

Test: Buffer + NADPH + Enzyme + Substrate + Inhibitor (varying concentrations 0.1 µM – 100 µM). Measure rate (

). -

Calculation:

Experimental Workflow Diagram

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Comparative Data Summary

The following table contrasts the target scaffold with established clinical and agricultural agents to highlight the SAR impact.

| Compound | Structure Modification | Primary Target | Approx. IC50 (ALR2) | Application |

| BTA-Acetic Acid | Unsubstituted Parent | ALR2 / Auxin | ~1–10 µM | Scaffold / Intermediate |

| Epalrestat | Rhodanine Ring analog | ALR2 | 0.01–0.1 µM | Diabetic Neuropathy Drug |

| Zopolrestat | Benzothiazole + Trifluoromethyl | ALR2 | < 0.01 µM | Potent ARI (Clinical Trial) |

| Benazolin | 4-Chloro substitution | Auxin Receptor | N/A (High Herbicide Activity) | Herbicide |

Note: The unsubstituted BTA-acetic acid shows moderate activity. The addition of hydrophobic groups (like -CF3 or Benzyl) to the ring significantly enhances potency by filling the specificity pocket.

References

-

Da Settimo, A., et al. (1982). Synthesis and biological activity of some 2-oxo-1,3-benzothiazole-3-acetic acid derivatives.Journal of Medicinal Chemistry .

-

Mylari, B. L., et al. (1991). Zopolrestat, a potent, orally active aldose reductase inhibitor.Journal of Medicinal Chemistry .

-

El-Koussi, N. A., et al. (2016). Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide.RSC Advances .

-

Gao, Y., et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors.[3][4][5]Bioorganic Chemistry .

-

Napier, R. M. (2001). Models of auxin perception and signal transduction.Journal of Plant Growth Regulation .

Sources

- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

Biological Activity of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Executive Summary & Chemical Identity[1]

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS: 6066-86-0) is a pivotal bicyclic pharmacophore characterized by a benzothiazolinone core N-substituted with an acetic acid moiety. Unlike its S-substituted or C-substituted isomers, this molecule presents a unique "acidic head group" profile that drives its biological activity across two distinct kingdoms of life: inhibition of Aldose Reductase (ALR2) in mammals and Auxin-like signaling in plants.

This guide analyzes the molecule not merely as a synthetic intermediate, but as a bioactive scaffold where the carboxylic acid tail functions as an electrostatic anchor, and the hydrophobic benzothiazole ring acts as a specificity determinant.

Structural Parameters

| Property | Specification |

| IUPAC Name | 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid |

| Molecular Formula | C₉H₇NO₃S |

| Molecular Weight | 209.22 g/mol |

| Key Functional Groups | Carboxylic acid (pKa ~3.8), Carbamate-like cyclic amide (Benzothiazolinone) |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; low solubility in water (acid form).[1][2][3] |

Primary Mechanism: Aldose Reductase (ALR2) Inhibition

The most significant pharmaceutical application of the (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid scaffold is its role as a "head group" for Aldose Reductase Inhibitors (ARIs). ALR2 is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol.[1] Its overactivity during hyperglycemia leads to diabetic complications (neuropathy, retinopathy).

The "Anchor and Tail" Binding Mode

The biological activity is dictated by the molecule's ability to mimic the transition state of the ALR2 catalytic reaction.

-

The Anchor (Carboxyl Group): The acetic acid moiety exists as an anion at physiological pH. It penetrates the catalytic site of ALR2, forming hydrogen bonds with Tyr48 , His110 , and Trp111 . This blocks the proton transfer required for glucose reduction.

-

The Specificity Core (Benzothiazole): The hydrophobic benzothiazole ring slots into the "specificity pocket" (lined by Trp111, Phe122, Leu300), providing the necessary binding affinity that simple carboxylic acids lack.

This scaffold serves as the structural parent for clinically relevant drugs like Epalrestat , which extends the conjugation of this core to enhance potency.

Pathway Visualization: Polyol Pathway Intervention

The following diagram illustrates where the molecule intervenes in the diabetic metabolic cascade.

Caption: The scaffold blocks the conversion of Glucose to Sorbitol by competitively binding to the ALR2 active site, preventing osmotic stress and tissue damage.

Secondary Activity: Auxin Mimicry & Plant Growth Regulation[5]

Beyond mammalian pharmacology, this molecule exhibits auxin-like activity in plant physiology.[4] Structurally, it resembles Indole-3-acetic acid (IAA) , the primary natural auxin.

Structural Homology

-

IAA: Indole ring + Acetic acid side chain.[4]

-

Benzothiazolinone-acetic acid: Benzothiazole ring + Acetic acid side chain.

The replacement of the indole nitrogen with the sulfur/nitrogen system of the benzothiazole preserves the planar, hydrophobic character required to fit into the TIR1/AFB auxin receptor pocket.

Biological Effects[2][4][6][7][8][9]

-

Root Elongation: At low concentrations (10⁻⁶ M), the compound promotes root elongation.

-

Herbicidal Activity: At high concentrations, it induces uncontrolled growth and epinasty, characteristic of synthetic auxin herbicides (similar to 2,4-D), leading to plant death.

-

Significance: It is often used as a lead compound for synthesizing more complex plant growth regulators (PGRs) or herbicides where the acid is converted to esters or amides to improve leaf cuticle penetration.

Experimental Protocols

To validate the biological activity of this scaffold, the following protocols for synthesis and enzymatic assay are recommended. These protocols prioritize reproducibility and yield.

Synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Objective: Efficient N-alkylation of 2-benzothiazolinone.

Reagents:

-

2-Benzothiazolinone (1.0 eq)

-

Chloroacetic acid (1.2 eq)

-

Potassium Hydroxide (KOH) (2.5 eq)

-

Solvent: Water/Ethanol (1:1 v/v)

Workflow:

-

Dissolution: Dissolve 2-benzothiazolinone in the KOH/Water/Ethanol mixture. The solution will turn clear as the nitrogen is deprotonated (forming the nucleophile).

-

Addition: Add Chloroacetic acid dropwise to the refluxing solution.

-

Reflux: Maintain reflux at 80-90°C for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).

-

Workup: Cool the mixture to room temperature. Acidify to pH 2.0 using conc. HCl.

-

Precipitation: The product will precipitate as a white/off-white solid.

-

Purification: Recrystallize from hot ethanol to remove unreacted starting material.

Self-Validation Check:

-

Melting Point: Target range 164–166°C.

-

IR Spectrum: Look for strong C=O stretch (acid) at ~1710 cm⁻¹ and C=O stretch (cyclic carbamate) at ~1660 cm⁻¹.

In Vitro Aldose Reductase Inhibition Assay

Objective: Determine the IC₅₀ of the compound against ALR2.

Reagents:

-

Enzyme: Recombinant human ALR2 or Rat Lens Aldose Reductase.

-

Substrate: DL-Glyceraldehyde (10 mM).

-

Cofactor: NADPH (0.10 mM).

-

Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

Protocol:

-

Blank Preparation: Mix Buffer + NADPH + Enzyme (No substrate).

-

Control Preparation: Mix Buffer + NADPH + Enzyme + Substrate (No inhibitor).

-

Test Preparation: Mix Buffer + NADPH + Enzyme + Substrate + Test Compound (dissolved in DMSO, final conc <1%).

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 30°C using a spectrophotometer.

-

Calculation:

Comparative Activity Data

The following table summarizes the activity of the parent acid versus its common derivatives, highlighting how slight structural modifications shift the biological profile.

| Compound Variant | Primary Activity | Mechanism | Potency (Relative) |

| Parent Acid | ALR2 Inhibition / Auxin | Anionic binding to active site | Moderate (µM range) |

| Ethyl Ester | Prodrug / Herbicide | Lipophilic penetration, hydrolyzed in vivo | High (in plants) |

| Hydrazide Derivative | Antimicrobial | Metal chelation / DNA gyrase inhibition | High (vs. S. aureus) |

| Epalrestat (Analogue) | ALR2 Inhibition | Extended conjugation for specificity | Very High (nM range) |

Synthesis & Logic Diagram

The following DOT diagram visualizes the chemical logic connecting the synthesis to its dual biological outcomes.

Caption: The central scaffold diverges into two distinct utility pathways based on the biological system it enters.

References

-

Pharmacophore Identification: Malamas, M. S., et al. (1991). "Azole-1-acetic acid aldose reductase inhibitors: synthesis and biological activity." Journal of Medicinal Chemistry.

-

ALR2 Mechanism: El-Koussi, N. A., et al. (1998). "Synthesis and biological activity of some new (2-oxo-3-benzothiazolinyl)acetic acid derivatives." Farmaco.[2]

-

Auxin Activity: Ferro, N., et al. (2006). "Physicochemical properties and auxin-like activity of benzothiazolinone derivatives." Journal of Agricultural and Food Chemistry.

-

Crystallography & Structure: Unlü, S., et al. (2003).[3] "Crystal structure and anti-inflammatory activity of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid derivatives." Journal of Chemical Crystallography.

Sources

- 1. Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

The following technical guide details the properties, synthesis, and applications of (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS 945-03-9).

CAS Number: 945-03-9 Common Name: 2-Oxo-3-benzothiazolineacetic acid Role: Auxin Analogue, Pharmacophore Scaffold, Fine Chemical Intermediate

Part 1: Executive Summary

(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS 945-03-9) is a bicyclic heterocyclic compound featuring a benzothiazolinone core N-substituted with an acetic acid moiety. It serves as a critical biostere in medicinal chemistry and agrochemical research.

In drug development , it acts as a scaffold for Aldose Reductase Inhibitors (ARIs), targeting diabetic complications by mimicking the hydantoin or succinimide pharmacophores found in clinical ARIs like Epalrestat. In agrochemicals , it functions as a synthetic auxin (plant growth regulator), structurally analogous to Indole-3-acetic acid (IAA) and 2,4-D, capable of modulating plant development via the TIR1/AFB signaling pathway.

Part 2: Chemical Identity & Physiochemical Properties[1]

Identity Data

| Property | Specification |

| IUPAC Name | 2-(2-Oxo-1,3-benzothiazol-3-yl)acetic acid |

| Molecular Formula | C₉H₇NO₃S |

| Molecular Weight | 209.22 g/mol |

| SMILES | C1=CC=C2C(=C1)SC(=O)N2CC(=O)O |

| InChI Key | KVUVRDOOQSSQOY-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water (acid form) |

| Acidity (pKa) | ~3.5–4.0 (Carboxyl group) |

Structural Significance

The molecule consists of a lipophilic benzothiazolinone head group and a hydrophilic carboxylic acid tail. This amphiphilic structure allows it to:

-

Penetrate biological membranes (lipophilic core).

-

Engage in electrostatic interactions (anionic carboxylate) with positively charged residues (e.g., Arginine, Histidine) in enzyme active sites or receptor pockets.

Part 3: Synthesis & Manufacturing

The industrial and laboratory synthesis of CAS 945-03-9 relies on the N-alkylation of 2-benzothiazolinone . This route is preferred over S-alkylation due to the thermodynamic stability of the lactam (N-C=O) tautomer over the lactim (N=C-OH) form in benzothiazolinones.

Reaction Pathway (Graphviz)

Caption: N-alkylation pathway for the synthesis of CAS 945-03-9 from 2-benzothiazolinone.

Detailed Synthetic Protocol

Objective: Synthesis of 10g of (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid.

Reagents:

-

2-Benzothiazolinone (15.1 g, 0.1 mol)

-

Chloroacetic acid (11.3 g, 0.12 mol)

-

Sodium Hydroxide (8.0 g, 0.2 mol) dissolved in 100 mL water

-

Hydrochloric acid (6N)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 2-benzothiazolinone in the NaOH solution. The solution should be clear as the sodium salt forms.

-

Addition: Add chloroacetic acid slowly to the stirring solution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) for the disappearance of the starting benzothiazolinone.

-

Workup: Cool the reaction mixture to room temperature.

-

Precipitation: Acidify the solution dropwise with 6N HCl until pH ~2. A thick white precipitate will form immediately.

-

Purification: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove excess acid and inorganic salts.

-

Recrystallization: Recrystallize the crude product from hot Ethanol/Water (1:1) to obtain pure white needles.

-

Validation: Confirm identity via melting point (target range: ~165–170°C) and ¹H-NMR (DMSO-d₆: singlet at δ 4.6 ppm for N-CH₂).

Part 4: Applications in Research & Drug Development[4]

Aldose Reductase Inhibition (Diabetes Research)

CAS 945-03-9 serves as a "head group" scaffold for developing Aldose Reductase Inhibitors (ARIs). The carboxylic acid moiety mimics the acidic proton of cyclic imides (like Sorbinil) or acetic acid derivatives (like Epalrestat), which are essential for binding to the anion-binding pocket of the enzyme.

-

Mechanism: The carboxylate group forms hydrogen bonds with Tyr48, His110, and Trp111 in the active site of Aldose Reductase (ALR2), blocking the reduction of glucose to sorbitol.

-

Research Use: Researchers derivatize the benzene ring (positions 5 or 6) with lipophilic groups (e.g., halogens, benzyl groups) to improve selectivity against Aldehyde Reductase (ALR1).

Plant Growth Regulation (Auxin Analogues)

The structural similarity of CAS 945-03-9 to Indole-3-acetic acid (IAA) allows it to function as a synthetic auxin.

-

Pharmacophore: The planar aromatic bicyclic system (benzothiazolinone) mimics the indole ring, while the N-acetic acid side chain mimics the carboxyl side chain of IAA.

-

Signaling Pathway: It promotes the degradation of Aux/IAA repressor proteins, releasing ARF transcription factors.

Auxin Signaling Mechanism (Graphviz)

Caption: Mechanism of action for CAS 945-03-9 acting as a synthetic auxin in plant signaling pathways.

Part 5: Safety & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocol:

-

PPE: Wear nitrile gloves and safety goggles. Use a dust mask (N95) when handling the dry powder to prevent inhalation.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption.

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary: (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid. Available at: [Link]

-

Ünlü, S. et al. (2003).[1] Synthesis and analgesic/anti-inflammatory activity of 2-benzoxazolinone derivatives. This paper establishes the pharmacological baseline for benzothiazolinone acetic acid derivatives.

-

Muranaka, H. et al. (1980).[2] Imides derived from 2-oxo-3-benzothiazolineacetic acid and butyric acid.[2] U.S. Patent 4,185,990.[2] (Demonstrates agrochemical utility).

- Da Settimo, A. et al.Synthesis and biological evaluation of benzothiazole derivatives as aldose reductase inhibitors. Journal of Medicinal Chemistry. (Establishes the ARI pharmacophore class).

Sources

Technical Guide: Derivatives of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Executive Summary

The scaffold (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (often referred to as Benzothiazolinone-3-acetic acid ) represents a privileged structure in both agrochemistry and medicinal chemistry. Structurally, it consists of a benzothiazole ring fused to a lactam (2-one) functionality, with an acetic acid side chain attached to the nitrogen atom (position 3).

This guide provides a comprehensive technical analysis of this scaffold, focusing on its dual-utility:

-

Agrochemical Application: As the core structure of the herbicide Benazolin (4-chloro derivative), acting as a synthetic auxin.[1]

-

Pharmaceutical Application: As a potent Aldose Reductase Inhibitor (ARI) for treating diabetic complications and as an antimicrobial agent.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The Core Pharmacophore

The molecule exists primarily in the lactam form (N-C=O) rather than the lactim (N=C-OH) tautomer due to the substitution at the nitrogen position.

-

Lipophilic Domain (Benzene Ring): The benzo-fused ring (positions 4-7) provides essential hydrophobic interactions.

-

Polar Domain (Acetic Acid Tail): The carboxylic acid moiety at N3 mimics the endogenous substrates (like physiological auxins or glucose intermediates).

-

Modification: Esterification (ethyl/methyl esters) improves membrane permeability (prodrug strategy), while the free acid is often the active species.

-

SAR Logic

| Region | Modification | Effect on Activity |

| N-3 Position | Acetic Acid Chain | Essential for binding. Lengthening the chain (propionic) usually decreases activity. |

| C-2 Position | Carbonyl (C=O) | Stabilizes the ring; essential for the "benzothiazolinone" class. |

| C-4 Position | Chlorine | Critical for Herbicidal Activity (Benazolin). Increases stability against plant metabolism. |

| C-5/6 Position | Halogens / CF3 | Critical for ARI Activity. Enhances hydrophobic binding in the enzyme pocket. |

Part 2: Synthetic Strategies

The synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid derivatives typically follows a convergent route, starting from 2-aminothiophenol to build the heterocycle, followed by N-alkylation.

General Synthetic Pathway (Graphviz)

Part 3: Biological Applications & Pharmacology[1][2][4][5][6][7][8]

Agrochemical: Synthetic Auxins (Benazolin)

-

Compound: Benazolin (4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid.

-

Mechanism: Acts as a mimic of Indole-3-Acetic Acid (IAA). It binds to the TIR1/AFB auxin receptor proteins, promoting the degradation of Aux/IAA transcriptional repressors. This leads to uncontrolled cell growth and epinasty in susceptible plants (weeds).

-

Selectivity: Highly effective against broad-leaved weeds (e.g., Galium aparine, Stellaria media) in cereal crops and oilseed rape.

Pharmaceutical: Aldose Reductase Inhibitors (ARIs)[9]

-

Target: Aldose Reductase (ALR2), the first enzyme in the polyol pathway.

-

Pathology: In diabetes, excess glucose is converted to sorbitol by ALR2. Sorbitol accumulation causes osmotic stress and tissue damage (neuropathy, retinopathy).

-

Mechanism: The acetic acid head group of the benzothiazole derivative acts as an "anion anchor," binding to the catalytic residues (Tyr48, His110, Trp111) of the enzyme. The benzothiazole ring creates hydrophobic contacts (Van der Waals) with the specificity pocket, blocking the entry of glucose.

-

Advantages: Unlike hydantoin-based inhibitors (e.g., Sorbinil), benzothiazole acetic acids generally show a better safety profile regarding hypersensitivity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Benzothiazolinone (Core)

-

Reagents: 2-Aminothiophenol (10 mmol), Urea (20 mmol).

-

Procedure:

-

Mix 2-aminothiophenol and urea in a round-bottom flask.

-

Heat the melt at 180–200°C for 2–3 hours. Ammonia gas evolves (perform in a fume hood).

-

Cool the reaction mass and recrystallize from ethanol.

-

Yield: Typically 70–80%. Melting Point: ~138°C.

-

Protocol B: N-Alkylation to form Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

-

Reagents: 2-Benzothiazolinone (5 mmol), Ethyl chloroacetate (6 mmol), Potassium Carbonate (anhydrous, 10 mmol), Acetone (30 mL).

-

Procedure:

-

Dissolve 2-benzothiazolinone in dry acetone.

-

Add K2CO3 and stir at room temperature for 30 mins to generate the nitrogen anion.

-

Add ethyl chloroacetate dropwise.

-

Reflux the mixture for 6–8 hours (monitor via TLC, Hexane:EtOAc 7:3).

-

Filter off the inorganic salts while hot.

-

Evaporate the solvent. Recrystallize the solid from ethanol/water.

-

Protocol C: Hydrolysis to the Free Acid

-

Reagents: Ester intermediate (from Protocol B), 10% NaOH solution.

-

Procedure:

-

Suspend the ester in 10% NaOH (aqueous or methanolic).

-

Reflux for 1–2 hours until the solution becomes clear.

-

Cool and acidify with conc. HCl to pH 2.

-

The white precipitate is the target (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid .

-

Filter, wash with cold water, and dry.

-

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of Derivatives[9]

| Compound Variant | R-Group (Benzene Ring) | Application | Activity Metric | Ref |

| Benazolin | 4-Chloro | Herbicide | Post-emergence control (rate 0.2–0.5 kg/ha ) | [1] |

| Benazolin-ethyl | 4-Chloro (Ethyl ester) | Herbicide | Enhanced leaf penetration | [1] |

| ARI-Derivative 1 | 5-Trifluoromethyl | Diabetes (ARI) | IC50: 25 nM (Rat Lens AR) | [2] |

| ARI-Derivative 2 | 6-Fluoro | Diabetes (ARI) | IC50: 45 nM (Rat Lens AR) | [2] |

| Antimicrobial | 6-Nitro | Antibacterial | MIC: 12.5 µg/mL (S. aureus) | [3] |

Part 6: Mechanism of Action Visualization

References

-

The Pesticide Manual: Benazolin . British Crop Production Council. (Verified Source for Herbicidal Activity).[1]

-

Malamas, M. S., et al. (1991). Azole-1-acetic acid aldose reductase inhibitors: Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(4), 1492–1503. Link

-

Kumbhare, R. M., et al. (2009). Synthesis and antimicrobial activity of novel 2-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry, 44(8), 3347-3351. Link

- Da Settimo, A., et al. (1982).Synthesis and biological activity of some benzothiazole-3-acetic acid derivatives. Il Farmaco, 37(11), 725-734.

Sources

Crystal Structure and Synthesis of (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid

Executive Summary

This technical guide details the structural chemistry and synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (also known as 3-carboxymethyl-2-benzothiazolinone). This compound represents a critical scaffold in medicinal chemistry, serving as a bioisostere for auxin (plant growth hormones) and a key intermediate in the synthesis of Aldose Reductase Inhibitors (ARIs) like Epalrestat, used to treat diabetic neuropathy.

The guide focuses on the thermodynamic preference for N-alkylation over O-alkylation during synthesis and analyzes the supramolecular assembly of the crystal lattice. Structural insights are derived from the core benzothiazolinone scaffold and validated crystallographic data of its closest structural analogs (e.g., the 6-benzoyl derivative), revealing a planar fused-ring system stabilized by classical carboxylic acid dimerization.

Chemical Context & Tautomerism

To understand the crystal structure, one must first understand the molecular connectivity determined during synthesis. The precursor, 2-hydroxybenzothiazole, exhibits lactam-lactim tautomerism.

-

Lactim form: 2-hydroxy-1,3-benzothiazole (O-nucleophile)

-

Lactam form: 2(3H)-benzothiazolinone (N-nucleophile)

In the solid state and polar solvents, the lactam (NH) tautomer predominates. Consequently, alkylation with chloroacetic acid under basic conditions thermodynamically favors the formation of the N-substituted product —the title compound—rather than the O-substituted ether.

Diagram 1: Tautomerism & Synthesis Logic

Caption: The reaction pathway highlights the preferential N-alkylation of the stable lactam tautomer to yield the target scaffold.

Experimental Protocol: Synthesis & Crystallization

This protocol ensures the isolation of the N-alkylated isomer in high purity, essential for growing single crystals suitable for X-ray diffraction (XRD).

Synthesis of (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic Acid

Reagents: 2-Benzothiazolinone (15.1 g, 0.1 mol), Chloroacetic acid (11.3 g, 0.12 mol), NaOH (8.0 g, 0.2 mol), Water (100 mL).

-

Dissolution: Dissolve 2-benzothiazolinone in a solution of NaOH in water. The solution will turn clear as the sodium salt forms.

-

Addition: Add chloroacetic acid dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the starting material disappears.

-

Acidification: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to pH 2. A white precipitate will form immediately.

-

Isolation: Filter the solid under vacuum, wash with cold water (3 x 50 mL) to remove excess acid and salts.

-

Drying: Dry the crude product in a desiccator over

.

Crystallization Protocol (Self-Validating System)

To obtain diffraction-quality crystals, we utilize a slow-evaporation technique that allows for the formation of the thermodynamic polymorph.

| Parameter | Protocol Specification | Validation Check |

| Solvent System | Ethanol/Water (80:20 v/v) or Pure Methanol | Solution must be clear at 50°C. |

| Concentration | 20 mg/mL (Saturation point) | No visible particulate matter before filtering. |

| Vessel | 20 mL Scintillation Vial | Cap loosened 1/4 turn to control evaporation rate. |

| Temperature | 25°C (Ambient) | Avoid direct sunlight or vibrations. |

| Timeframe | 5–7 Days | Crystals should appear as colorless prisms or blocks. |

Structural Analysis & Crystal Packing

While the specific lattice parameters of the unsubstituted parent compound are often proprietary, the structural characteristics are well-defined by its 6-benzoyl derivative (C16H11NO4S), which serves as a high-fidelity structural proxy due to the identical hydrogen-bonding motifs of the core scaffold.

Molecular Conformation

-

Planarity: The 9-membered benzothiazolinone fused ring system is essentially planar.[1] The maximum deviation from the mean plane is typically <0.02 Å.

-

Acetic Acid Tail: The acetic acid side chain at position 3 (N-substituent) rotates to minimize steric hindrance, often creating a torsion angle that places the carboxyl group nearly perpendicular to the ring plane in solution, but it may adopt a specific planar or twisted conformation in the crystal to facilitate packing.

Supramolecular Assembly (The Packing Logic)

The crystal structure is dominated by two primary stabilizing forces:

-

Carboxylic Acid Dimers (R2,2(8)): The most persistent motif is the formation of centrosymmetric dimers between carboxylic acid groups of adjacent molecules. This "Head-to-Head" interaction involves two O—H···O hydrogen bonds.[1][2][3]

-

Pi-Stacking: The planar benzothiazole rings stack in parallel layers (interplanar distance ~3.4–3.6 Å), stabilizing the lattice in the third dimension.

Table 1: Crystallographic Data (Based on 6-Benzoyl Analog Proxy)

Note: These parameters describe the packing of the 6-benzoyl derivative, illustrating the typical behavior of this scaffold.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | |

| Unit Cell a | ~11.42 Å |

| Unit Cell b | ~8.91 Å |

| Unit Cell c | ~27.62 Å |

| Z (Molecules/Cell) | 8 |

| Density (calc) | ~1.48 Mg/m³ |

Table 2: Hydrogen Bond Geometry (Typical for Scaffold)

| Interaction | D—H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Type |

| O—H[3]···O | 0.82 | 1.86 | 2.63 | 157 | Strong (Dimer) |

| C—H···O | 0.93 | 2.43 | 3.12 | 131 | Weak (Inter-layer) |

Diagram 2: Crystal Packing & Hydrogen Bonding Network

Caption: The hierarchy of assembly: H-bonded dimers stack via pi-interactions to form the stable lattice.

Pharmacophore Relevance

Understanding this crystal structure is vital for drug development. The (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid moiety serves as the "acidic head" in ARIs.

-

Binding Mode: In the active site of Aldose Reductase, the carboxylic acid moiety (observed in the crystal as a dimer) dissociates to form an ionic interaction with catalytic residues (typically His110 and Tyr48).

-

Scaffold Rigidity: The planar benzothiazole ring, confirmed by crystallography, fits into the hydrophobic specificity pocket of the enzyme.

References

-

Synthesis & Activity: Dogruer, D. S., Unlu, S., Sahin, M. F., & Yesilada, E. (1998).[4] Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl) acetic acid derivatives.[4] Il Farmaco, 53(1), 80-84.[4]

-

Crystallographic Analog (6-Benzoyl): Arslan, H., Kulcu, N., & Florke, U. (2009). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. Acta Crystallographica Section E, E65, o168.

-

General Benzothiazole Synthesis: Luo, Y., Zhang, S., & Liu, Z. (2011). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 16, 4785-4789.

-

Isothiazole Isomer Comparison: Wang, X. H., Yang, J. X., You, C. H., & Lin, Q. (2011).[1] 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid.[1] Acta Crystallographica Section E, E67, o3295.

Sources

Benzothiazole Scaffolds in Therapeutic Discovery: Mechanistic Insights & Synthetic Protocols

[1]

Executive Summary

The benzothiazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its planar, bicyclic heteroaromatic structure, which mimics purine bases, allowing it to intercalate DNA and inhibit enzymes such as kinases and topoisomerases. This guide dissects the therapeutic utility of benzothiazoles, focusing on oncology (CYP1A1-activated prodrugs) and neuroprotection (glutamate modulation), and provides a validated synthetic protocol for library generation.

The Pharmacophore: Structure-Activity Relationship (SAR)

The biological efficacy of benzothiazole relies heavily on substitutions at the C2 and C6 positions.

-

Position 2 (C2): The critical vector for target specificity. Substitution with aryl groups (phenyl, heteroaryl) creates the 2-arylbenzothiazole class, known for potent antitumor activity.

-

Position 6 (C6): The electronic tuning knob. Electron-withdrawing groups (e.g., -F, -CF3, -NO2) at this position often enhance metabolic stability and lipophilicity, improving blood-brain barrier (BBB) penetration—a critical factor for neuroprotective agents like Riluzole.

SAR Logic Table

| Position | Substitution Type | Effect on Bioactivity | Therapeutic Example |

| C2 | 4-Aminophenyl | DNA binding; CYP1A1 activation | Phortress (Antitumor) |

| C2 | Amino (-NH2) | Glutamate modulation; Na+ channel block | Riluzole (ALS) |

| C6 | Fluorine (-F) | Blocks metabolic deactivation; increases half-life | 5F-203 (Phortress metabolite) |

| C6 | Trifluoromethoxy (-OCF3) | Enhances lipophilicity for CNS penetration | Riluzole |

Oncology: The CYP1A1 Bioactivation Mechanism[2][3]

A unique application of benzothiazoles in oncology is the "Trojan Horse" strategy employed by compounds like Phortress (lysylamide prodrug of 5F-203). Unlike standard chemotherapy, these agents are non-toxic until activated by specific enzymes overexpressed in tumor cells.

Mechanism of Action

Phortress targets breast and ovarian cancers that overexpress Cytochrome P450 1A1 (CYP1A1) .[1][2][3][4]

-

Prodrug Entry: Phortress enters the cell and is hydrolyzed to the active parent, 5F-203.

-

AhR Binding: 5F-203 binds to the Aryl Hydrocarbon Receptor (AhR), translocating to the nucleus.[2][5]

-

Enzyme Induction: The AhR complex induces transcription of CYP1A1.[2][5]

-

Suicide Activation: The induced CYP1A1 hydroxylates 5F-203, generating a reactive nitrenium ion.[2]

-

Lethality: This electrophile forms covalent DNA adducts, triggering apoptosis specifically in the tumor cell.

Visualization: Phortress Bioactivation Pathway

Caption: The self-reinforcing bioactivation loop of Phortress in CYP1A1-positive tumor cells.

Neuroprotection: Glutamate Modulation (Riluzole)[7][8]

Riluzole (2-amino-6-trifluoromethoxybenzothiazole) remains the gold standard for Amyotrophic Lateral Sclerosis (ALS). Its mechanism is distinct from the DNA-damaging anticancer benzothiazoles.[2]

Validated Mechanisms

-

Presynaptic Inhibition: Blocks voltage-gated Na+ channels, preventing the depolarization required for glutamate release.[6]

-

Glial Uptake Enhancement: Upregulates GLT-1 transporters in astrocytes, clearing excess glutamate from the synaptic cleft.

-

Postsynaptic Antagonism: Non-competitive inhibition of NMDA and AMPA receptors, preventing excitotoxicity.

Visualization: Riluzole Synaptic Modulation

Caption: Multi-modal action of Riluzole in preventing glutamatergic excitotoxicity.[7][8]

Technical Protocol: Oxidative Cyclization Synthesis

For researchers developing new benzothiazole libraries, the condensation of 2-aminothiophenol with aldehydes is the most robust method. The following protocol uses molecular iodine (

Protocol: Iodine-Mediated Synthesis of 2-Arylbenzothiazoles

Objective: Synthesize 2-(4-chlorophenyl)benzothiazole. Scale: 1.0 mmol.

Reagents

-

2-Aminothiophenol (1.0 mmol, 125 mg)

-

4-Chlorobenzaldehyde (1.0 mmol, 140 mg)

-

Molecular Iodine (

) (0.1 mmol, 25 mg - 10 mol%) -

Solvent: Ethanol (5 mL) or DMSO (for difficult substrates)

Step-by-Step Workflow

-

Reactant Mixing: In a 25 mL round-bottom flask, dissolve 4-chlorobenzaldehyde in 5 mL ethanol. Add 2-aminothiophenol dropwise. Note: The solution may turn slightly yellow due to Schiff base formation.

-

Catalyst Addition: Add molecular iodine (

) in one portion. -

Reaction: Stir at room temperature for 10 minutes, then reflux at 80°C for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Checkpoint: Disappearance of the thiol spot indicates completion.

-

-

Quenching: Cool to room temperature. Add 5% sodium thiosulfate (

) solution to quench unreacted iodine (color change from brown to clear). -

Isolation: The product often precipitates upon water addition. Filter the solid. If oil forms, extract with ethyl acetate (

). -

Purification: Recrystallize from hot ethanol.

Synthesis Logic Diagram

Caption: Iodine-mediated oxidative cyclization pathway for benzothiazole synthesis.

References

-

Benzothiazole as a Privileged Scaffold

-

Phortress & CYP1A1 Mechanism

-

Riluzole Mechanism of Action

-

Synthesis Protocol (Iodine Mediated)

- Title: Benzothiazole Synthesis (Methodology Overview).

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Anticancer Benzothiazoles Review

Sources

- 1. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Riluzole, a glutamate release inhibitor, and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. neurology.org [neurology.org]

- 13. mdpi.com [mdpi.com]

- 14. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Exploration of Benzothiazole Derivatives: From Electronic Structure to Drug Discovery

Executive Summary

This technical guide provides a rigorous framework for the computational study of benzothiazole derivatives, a privileged scaffold in medicinal chemistry. It moves beyond generic overviews to detail specific protocols for Density Functional Theory (DFT) analysis, Quantitative Structure-Activity Relationship (QSAR) modeling, Molecular Docking, and Molecular Dynamics (MD) simulations. Designed for application scientists, this document synthesizes recent methodological advances to accelerate the development of benzothiazole-based therapeutics targeting oncogenic kinases (EGFR, VEGFR-2) and microbial enzymes (DNA gyrase, DHPS).

The Benzothiazole Scaffold: Electronic & Structural Significance

The benzothiazole moiety consists of a benzene ring fused to a thiazole ring. Its pharmacological versatility stems from its electronic distribution and capacity for non-covalent interactions (π-π stacking, H-bonding).

Electronic Structure Analysis (DFT)

Understanding the electronic properties of benzothiazole derivatives is the first step in rational design. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate chemical reactivity and bioactivity.

Technical Insight:

A narrow HOMO-LUMO energy gap (

Protocol: DFT Calculation Workflow

-

Software: Gaussian 09 / ORCA.

-

Functional/Basis Set: B3LYP/6-311G(d,p) is the standard for organic heterocyclic systems.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water or DMSO to mimic physiological or assay conditions.

-

Key Descriptors to Extract:

-

Chemical Hardness (

): Resistance to charge transfer.[1] -

Electrophilicity Index (

): Propensity to accept electrons (crucial for covalent inhibitors). -

Molecular Electrostatic Potential (MESP): Visualizes nucleophilic (red) and electrophilic (blue) regions to predict binding orientation.

-

Ligand-Based Drug Design: QSAR Methodologies

When the target structure is unknown or to screen large libraries, QSAR models correlate structural descriptors with biological activity (e.g., IC

Feature Selection & Model Building

For benzothiazole derivatives, electronic descriptors (dipole moment, quadrupole moments) often weigh heavily alongside steric factors.

Recommended Workflow:

-

Dataset Curation: Select 20+ benzothiazole analogs with experimentally determined IC

values. -

Descriptor Calculation: Use PaDEL or Dragon to generate 2D/3D descriptors.

-

Statistical Validation:

-

Internal: Leave-One-Out (LOO) cross-validation (

). -

External: Test set validation (

).

-

Figure 1: Step-by-step QSAR workflow for benzothiazole derivatives, from curation to validation.

Structure-Based Design: Docking & Dynamics

This section details the interaction of benzothiazole ligands with targets like VEGFR-2 (PDB: 3EWH) or EGFR (PDB: 1M17).

Molecular Docking Protocol

Objective: Predict the binding pose and affinity (

-

Protein Preparation (Schrödinger/AutoDock):

-

Remove water molecules (unless bridging).

-

Add polar hydrogens and assign Kollman charges.

-

Fix non-standard residues.

-

-

Grid Generation:

-

Center grid box on the co-crystallized ligand.

-

Dimensions: Typically

Å to cover the active site.

-

-

Docking Algorithm:

-

Genetic Algorithm (Lamarckian): Best for exploring conformational space.

-

Scoring: Consensus scoring (e.g., MolDock Score + Re-rank Score) is recommended to reduce false positives.

-

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (100 ns) are mandatory to assess the temporal stability of the Benzothiazole-Protein complex.

Standard Dynamics Cascade (BIOVIA/Desmond):

-

Minimization: Steepest Descent (2000 steps) followed by Conjugate Gradient to remove steric clashes.

-

Heating: Gradual heating from 0K to 300K over 50-100 ps.

-

Equilibration: NVT (constant volume/temp) and NPT (constant pressure/temp) ensembles for 100-500 ps.

-

Production Run: 100 ns simulation with a time step of 2 fs.

-

Analysis:

-

RMSD (Root Mean Square Deviation): Measures structural stability. A plateau < 2.5 Å indicates a stable complex.

-

RMSF (Root Mean Square Fluctuation): Identifies flexible residues.

-

Figure 2: Molecular Dynamics simulation pipeline for assessing complex stability.

Data Presentation: Comparative Analysis

The following table summarizes a hypothetical case study comparing a synthesized benzothiazole derivative ("Compound 7") against a standard drug (Sorafenib) targeting VEGFR-2, synthesizing data patterns observed in recent literature [6, 10].

| Compound ID | Structure Type | Docking Score (kcal/mol) | MD Stability (RMSD Å) | Predicted IC | ADMET: BBB Permeant? |

| Compound 7 | Benzothiazole-Urea Hybrid | -10.4 | 1.2 ± 0.3 | 0.15 | Yes |

| Compound 4c | Thiazole-Hydrazone | -9.8 | 1.8 ± 0.5 | 2.57 | No |

| Sorafenib | Standard Drug | -10.2 | 1.1 ± 0.2 | 0.06 | No |

| Ligand 12 | Benzothiazole-Amide | -8.5 | 3.5 ± 1.2 (Unstable) | >10.0 | Yes |

Interpretation:

-

Binding Affinity: Compound 7 exhibits a docking score superior to the standard, driven by H-bonds with key residues (e.g., Cys919, Asp1046).

-

Stability: Low RMSD values for Compound 7 indicate it remains firmly bound in the active pocket throughout the simulation, unlike Ligand 12 which drifts (high RMSD).

ADMET Profiling

Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to filter "drug-like" candidates early.

Key Parameters for Benzothiazoles:

-

Lipophilicity (LogP): Benzothiazoles are inherently lipophilic. Modifications (e.g., adding polar groups) are often needed to keep LogP < 5 (Lipinski's Rule).

-

Toxicity: Screen for hepatotoxicity and mutagenicity (Ames test) using tools like ProTox-II.

-

BBB Permeability: Essential for CNS targets but a liability for peripheral targets.

References

-

Al-Azzawi, A. M. K., & Hassan, E. A. (2025).[2] Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA.[2] Applied Biochemistry and Biotechnology. Link

-

Gurubasavarajaswamy, P. M., et al. (2024).[3] Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European Journal of Medicinal Chemistry. Link

-

Mishra, C., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives.[1][2][4][5][6] Future Medicinal Chemistry. Link

-

Al-Wahaibi, L. H., et al. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies.[7] Journal of King Saud University - Science. Link

-

Khattab, R. R., et al. (2022).[1][8] Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.[1][2][6] Molecules. Link

-

Pant, P., et al. (2020).[9] Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation. Computers in Biology and Medicine. Link

-

Abd-Ellatef, G. E., et al. (2023).[7] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.[2] Molecules. Link

-

Taha, M., et al. (2022).[1][10][11] Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors.[10] Biointerface Research in Applied Chemistry. Link

-

Bouziani, I., et al. (2024).[3] Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis. Open Journal of Physical Chemistry. Link

-

Bhatia, R., et al. (2024).[3] Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors.[7] Biointerface Research in Applied Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]

- 8. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

- 9. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

C₉H₇NO₃S: Technical Guide to Quinoline & Isoquinoline Sulfonic Acids

This technical guide provides an in-depth analysis of the chemical entities defined by the molecular formula C₉H₇NO₃S , focusing on the two most scientifically significant isomers: 5-Isoquinolinesulfonic Acid (a critical pharmaceutical scaffold) and 8-Quinolinesulfonic Acid (a versatile analytical reagent).

Executive Summary

The molecular formula C₉H₇NO₃S (MW 209.22 g/mol ) refers to a class of sulfonated heteroaromatic compounds. While multiple isomers exist, two dominate the research and industrial landscape:

-

5-Isoquinolinesulfonic Acid : The primary starting material for the synthesis of Fasudil , a potent Rho-kinase (ROCK) inhibitor used in the treatment of cerebral vasospasm and pulmonary hypertension.

-

8-Quinolinesulfonic Acid : A widely used reagent in analytical chemistry for metal chelation and as a coupling agent in oligonucleotide synthesis.

This guide distinguishes these isomers to prevent critical experimental errors, as their reactivities and downstream applications are distinct.

Chemical Identity & Physiochemical Properties

The structural difference lies in the position of the nitrogen atom (quinoline vs. isoquinoline) and the sulfonic acid group. This positional isomerism dictates their biological activity and chemical reactivity.

Comparative Data Table

| Feature | 5-Isoquinolinesulfonic Acid | 8-Quinolinesulfonic Acid |

| CAS Number | 27655-40-9 | 85-48-3 |

| Primary Application | Drug Synthesis (Fasudil) | Analytical Reagent / Chelation |

| Appearance | White to off-white crystalline solid | White to light yellow powder |

| Solubility | Soluble in water (strong acid); slightly soluble in MeOH | Soluble in water; insoluble in non-polar organics |

| Acidity (pKa) | ~ -0.98 (Predicted) | ~ -1.83 (Predicted) |

| Melting Point | > 300 °C | > 300 °C |

| SMILES | OS(=O)(=O)c1cccc2cnccc12 | OS(=O)(=O)c1cccc2ncccc12 |

Isomer A: 5-Isoquinolinesulfonic Acid (The Pharmaceutical Scaffold)[1][2]

Role in Drug Development

This isomer is the obligate precursor for Fasudil Hydrochloride , a first-in-class Rho-associated protein kinase (ROCK) inhibitor. The sulfonic acid moiety serves as the handle for introducing the sulfonamide pharmacophore essential for ATP-competitive inhibition.

Synthesis & Production Workflow

The industrial synthesis of Fasudil typically begins with the sulfonation of isoquinoline.

Protocol Overview:

-

Sulfonation : Isoquinoline is treated with fuming sulfuric acid (oleum) at elevated temperatures. The electrophilic aromatic substitution occurs preferentially at the 5-position due to the deactivating effect of the protonated nitrogen on the pyridine ring, which directs substitution to the benzene ring.

-

Chlorination : The sulfonic acid is converted to 5-isoquinolinesulfonyl chloride using thionyl chloride (SOCl₂).

-

Amidation : The sulfonyl chloride reacts with homopiperazine (1,4-diazepane) to yield Fasudil.

Visualization: Fasudil Synthesis Pathway

The following diagram illustrates the conversion of Isoquinoline to Fasudil via the C₉H₇NO₃S intermediate.[1]

Caption: Synthetic route from Isoquinoline to Fasudil, highlighting 5-Isoquinolinesulfonic acid as the critical C9 intermediate.[2]

Isomer B: 8-Quinolinesulfonic Acid (The Analytical Reagent)

Applications in Analytical Chemistry

Unlike its isoquinoline counterpart, 8-Quinolinesulfonic acid is primarily valued for its chelating properties . The proximity of the ring nitrogen (N) and the sulfonic acid group (or hydroxyl group in derivatives) allows for bidentate coordination with metal ions (Cu²⁺, Zn²⁺, Fe³⁺).

-

Metal Determination : Used as a precipitating agent or titration indicator for transition metals.

-

Oligonucleotide Synthesis : Derivatives like 8-quinolinesulfonyl chloride serve as coupling agents in phosphotriester synthesis methods, promoting the formation of internucleotide bonds with reduced side reactions compared to other sulfonyl chlorides [1].[3]

Synthesis Mechanism

Sulfonation of quinoline requires careful temperature control to favor the 8-position over the 5-position.

-

Thermodynamic Control : High-temperature sulfonation favors the 6-isomer.

-

Kinetic Control : Sulfonation with oleum at lower temperatures (approx. 90-100°C) or using specific catalysts favors the 8-isomer [2].

Experimental Protocols

Protocol 1: Preparation of 5-Isoquinolinesulfonyl Chloride (Key Intermediate)

Target Audience: Medicinal Chemists

Rationale : The sulfonic acid group is a poor leaving group; it must be activated to a sulfonyl chloride for nucleophilic attack by amines (e.g., homopiperazine).

-

Reagents : 5-Isoquinolinesulfonic acid (1.0 eq), Thionyl Chloride (SOCl₂, 5.0 eq), DMF (catalytic amount).

-

Setup : Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

-

Procedure :

-

Suspend the sulfonic acid in SOCl₂.

-

Add DMF dropwise (gas evolution will occur).

-

Reflux the mixture for 2–4 hours until the solid completely dissolves and gas evolution ceases.

-

Critical Step : Remove excess SOCl₂ under reduced pressure immediately. Do not quench with water, as the product is moisture-sensitive.

-

Validation : The resulting yellow solid (hydrochloride salt) should be used immediately for the coupling step.

-

Protocol 2: Metal Chelation Test (Qualitative)

Target Audience: Analytical Chemists

-

Preparation : Dissolve 100 mg of 8-Quinolinesulfonic acid in 10 mL of deionized water.

-

Test : Add 1 mL of 0.1 M CuSo₄ solution.

-

Observation : A color shift or precipitate formation indicates complexation. The N-atom and sulfonate oxygen coordinate to the metal center, stabilizing the complex.

Safety & Handling (MSDS Highlights)

Both isomers are strong organic acids and must be handled with strict safety protocols.

-

Hazards :

-

Corrosive (H314) : Causes severe skin burns and eye damage.

-

Respiratory Irritant (H335) : Dust inhalation can damage mucous membranes.

-

-

Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as sulfonyl chloride derivatives are highly moisture-sensitive.

-

Disposal : Neutralize with sodium bicarbonate before disposal into chemical waste streams. Do not mix with strong oxidizers.

References

-

Takaku, H., et al. (1982). 8-Quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. Journal of Organic Chemistry.

-

GuideChem . (2025). Quinoline-8-Sulfonic Acid Properties and Applications.

-

National Institutes of Health (NIH) . (2025). 5-Isoquinolinesulfonic acid - PubChem Compound Summary.

-

ChemicalBook . (2025).[2][4] Synthesis and preparation method of Fasudil Hydrochloride.

Sources

- 1. 8-Quinolinesulfonic Acid | Properties, Uses, Safety, Supplier in China [quinoline-thiophene.com]

- 2. 5-Isoquinolinesulfonic acid | 27655-40-9 [chemicalbook.com]